N-Methyl-1-(2-methyl-1H-pyrrol-3-yl)methanamine
Description
N-Methyl-1-(2-methyl-1H-pyrrol-3-yl)methanamine: is a chemical compound with the molecular formula C7H12N2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .
Properties
Molecular Formula |
C7H12N2 |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
N-methyl-1-(2-methyl-1H-pyrrol-3-yl)methanamine |
InChI |
InChI=1S/C7H12N2/c1-6-7(5-8-2)3-4-9-6/h3-4,8-9H,5H2,1-2H3 |
InChI Key |
ZZOCSPZKDJHQDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN1)CNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2-methyl-1H-pyrrol-3-yl)methanamine typically involves the reaction of pyrrole derivatives with methylamine. One common method is the methylation of 2-methyl-1H-pyrrole-3-carbaldehyde with methylamine under acidic conditions . The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(2-methyl-1H-pyrrol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines .
Scientific Research Applications
N-Methyl-1-(2-methyl-1H-pyrrol-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-1-(2-methyl-1H-pyrrol-3-yl)methanamine is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors. The compound’s effects may be mediated through its ability to form hydrogen bonds, participate in π-π interactions, and undergo redox reactions .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1H-pyrrol-2-yl)methanamine: A similar compound with a different substitution pattern on the pyrrole ring.
1-(2-Methyl-1H-pyrrol-3-yl)-N-methylmethanamine: Another derivative with a similar structure but different functional groups.
N-Methyl-1-(5-phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methanamine: A more complex derivative with additional aromatic rings.
Uniqueness
N-Methyl-1-(2-methyl-1H-pyrrol-3-yl)methanamine is unique due to its specific substitution pattern and the presence of both methyl and methanamine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
